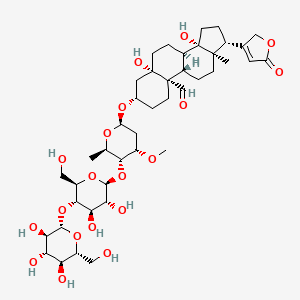
Strophanthidin 3-diglucosylcymarose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K-Strophanthoside is a cardenolide glycoside.
Applications De Recherche Scientifique
Synthetic Derivatives of Strophanthidin
Strophanthidin acetate and several synthetic glycosides of strophanthidin exhibit a digitalis-like action, showing varying potencies when assayed in cats and frogs. Among these, strophanthidin-β- d -glucoside, - d -xyloside, and - l -arabinoside are found to be more potent than strophanthidin itself (Chen & Elderfield, 1942).
Strophanthidin Glycosides from Apocynum venetum
Research identified five new strophanthidin glycosides from the roots of Apocynum venetum, along with free strophanthidin and common glycosides in Apocynum species, such as cymarin and k-strophanthidin-β. These discoveries contribute to the understanding of the chemical composition of this plant (Abe et al., 1988).
The Emetic Action of Strophanthidin
Strophanthidin, a cleavage product derived from hispidus or Kombé strophanthin and cymarin, demonstrates significant emetic properties and direct cardiac effects. Studies on cats with denervated hearts suggest the emetic action persists, indicating that the seat of action is not entirely in the heart (Dresbach & Waddell, 1926).
Synthesis of Convalloside
The synthesis of the natural diglycoside convalloside — strophanthidin 3β-O-[4-O-β-d-glucopyranosyl-α-L-rhamnopyranoside] — was achieved using the Koenigs-Knorr method. This synthesis contributes to the understanding of the chemical properties of strophanthidin and its derivatives (Makarevich & Terno, 2004).
Cardiotonic Inhibition of Na+ + K+-ATPase by Strophanthidin Analogue
A synthesized photochemical analogue of strophanthidin, 3-azidoacetylstrophanthidin (AAS), was found to inhibit Na+ + K+-ATPase and showed positive inotropic effects in guinea pig atrial strips. This research points towards potential applications of strophanthidin derivatives in understanding cardiac glycoside interactions with Na+ + K+-ATPase (Tobin et al., 1976).
Propriétés
Nom du produit |
Strophanthidin 3-diglucosylcymarose |
|---|---|
Formule moléculaire |
C42H64O19 |
Poids moléculaire |
872.9 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C42H64O19/c1-19-35(60-38-34(51)32(49)36(27(16-44)59-38)61-37-33(50)31(48)30(47)26(15-43)58-37)25(54-3)13-29(56-19)57-21-4-9-40(18-45)23-5-8-39(2)22(20-12-28(46)55-17-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43-44,47-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31+,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+/m1/s1 |
Clé InChI |
CTNPHHZPAJYPFO-QFLJTSPFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



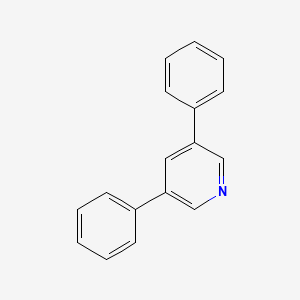
![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)
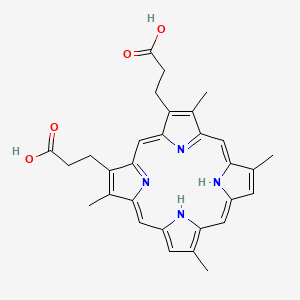
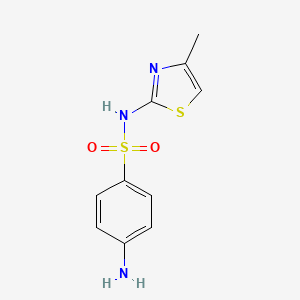
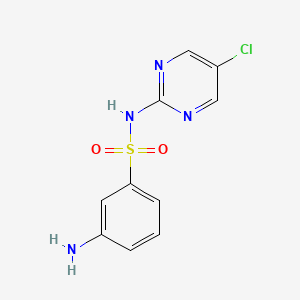
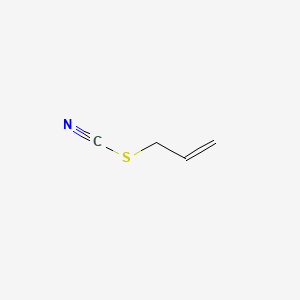
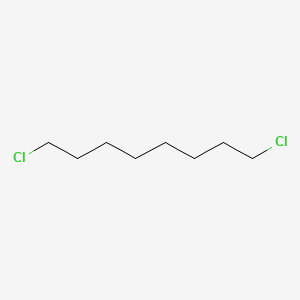
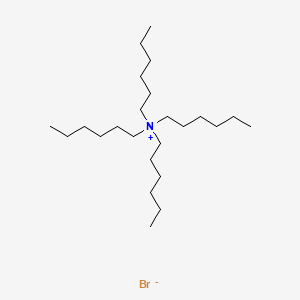
![1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1211119.png)
![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)

![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)
![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)